{2-[3-(Benzyloxy)isoxazol-5-yl]-1-methylethyl}amine {2-[3-(Benzyloxy)isoxazol-5-yl]-1-methylethyl}amine
Brand Name: Vulcanchem
CAS No.: 1447963-60-1
VCID: VC3090320
InChI: InChI=1S/C13H16N2O2/c1-10(14)7-12-8-13(15-17-12)16-9-11-5-3-2-4-6-11/h2-6,8,10H,7,9,14H2,1H3
SMILES: CC(CC1=CC(=NO1)OCC2=CC=CC=C2)N
Molecular Formula: C13H16N2O2
Molecular Weight: 232.28 g/mol

{2-[3-(Benzyloxy)isoxazol-5-yl]-1-methylethyl}amine

CAS No.: 1447963-60-1

Cat. No.: VC3090320

Molecular Formula: C13H16N2O2

Molecular Weight: 232.28 g/mol

* For research use only. Not for human or veterinary use.

{2-[3-(Benzyloxy)isoxazol-5-yl]-1-methylethyl}amine - 1447963-60-1

Specification

CAS No. 1447963-60-1
Molecular Formula C13H16N2O2
Molecular Weight 232.28 g/mol
IUPAC Name 1-(3-phenylmethoxy-1,2-oxazol-5-yl)propan-2-amine
Standard InChI InChI=1S/C13H16N2O2/c1-10(14)7-12-8-13(15-17-12)16-9-11-5-3-2-4-6-11/h2-6,8,10H,7,9,14H2,1H3
Standard InChI Key PQIKPYXNTXARJG-UHFFFAOYSA-N
SMILES CC(CC1=CC(=NO1)OCC2=CC=CC=C2)N
Canonical SMILES CC(CC1=CC(=NO1)OCC2=CC=CC=C2)N

Introduction

Chemical Structure and Properties

Structural Composition

{2-[3-(Benzyloxy)isoxazol-5-yl]-1-methylethyl}amine features several key structural components that define its chemical identity. The central isoxazole heterocycle serves as the core scaffold, containing adjacent oxygen and nitrogen atoms in a five-membered ring. This core structure is substituted at the 3-position with a benzyloxy group (C₆H₅CH₂O-), which consists of a benzene ring connected through a methylene bridge to an oxygen atom that links to the isoxazole. At the 5-position of the isoxazole ring, a 1-methylethylamine chain (NH₂CH(CH₃)CH₂-) is attached, providing a basic nitrogen functionality that significantly influences the compound's chemical behavior.

The isoxazole core itself contributes to the compound's aromaticity and provides a rigid scaffold that positions the substituents in specific spatial orientations. This structural arrangement is crucial for any potential biological activity the compound might exhibit, as it determines how the molecule might interact with biological targets such as enzymes or receptors.

PropertyEstimated ValueBasis for Estimation
Molecular Weight~245-250 g/molCalculated from molecular formula
Physical StateSolid at room temperatureTypical for similar heterocyclic compounds
SolubilityModerately soluble in organic solvents (methanol, ethanol, DCM); limited water solubilityBased on functional groups present
Log P (octanol/water)~2.0-3.0Estimated based on structure (lipophilic benzyl group balanced by polar amine)
pKa (of amine)~9.5-10.5Typical range for primary amines
Melting Point~100-140°CEstimated from similar isoxazole derivatives

The compound's moderate lipophilicity (indicated by the estimated Log P) suggests it may have reasonable membrane permeability while maintaining some degree of water solubility due to the presence of the basic amine group. This balance of properties is often favorable for drug-like molecules, potentially making this compound of interest in medicinal chemistry applications.

Synthetic Approaches

General Synthetic Strategies

The synthesis of {2-[3-(Benzyloxy)isoxazol-5-yl]-1-methylethyl}amine would likely employ established methodologies for isoxazole preparation, followed by appropriate functionalization steps. Several potential synthetic routes can be proposed based on general principles of heterocyclic chemistry and common practices in the synthesis of isoxazole derivatives.

Table 2: Potential Synthetic Routes for {2-[3-(Benzyloxy)isoxazol-5-yl]-1-methylethyl}amine

Synthetic ApproachKey StepsAdvantagesChallenges
1,3-Dipolar Cycloaddition1. Formation of nitrile oxide from aldoxime
2. Cycloaddition with alkyne
3. Introduction of functional groups
- Widely established methodology
- Often high regioselectivity
- Control of regioselectivity may require optimization
- Multiple steps needed for functionalization
Functionalization of Pre-formed Isoxazole1. Begin with commercially available isoxazole
2. Sequential introduction of benzyloxy and aminoethyl groups
- Potentially fewer steps
- May use commercially available starting materials
- Regioselective functionalization can be challenging
- May require protecting group strategies
Convergent Synthesis1. Separate preparation of functionalized fragments
2. Assembly of fragments to form target molecule
- Efficient for complex structures
- May allow for parallel synthesis of analogs
- Requires careful planning
- May involve complex coupling reactions

Detailed Reaction Sequence

A plausible synthetic route to {2-[3-(Benzyloxy)isoxazol-5-yl]-1-methylethyl}amine might involve the following sequence of reactions:

  • Formation of the isoxazole core via 1,3-dipolar cycloaddition of an appropriate nitrile oxide with a functionalized alkyne

  • Introduction of the benzyloxy group at the 3-position through etherification

  • Functionalization of the 5-position to incorporate the 1-methylethylamine moiety, potentially through:

    • Reduction of a nitrile or ester precursor

    • Reductive amination

    • Nucleophilic substitution of an appropriate leaving group

Table 3: Reagents and Conditions for Key Synthetic Steps

Synthetic StepPotential ReagentsTypical Reaction ConditionsConsiderations
Nitrile Oxide FormationHydroxylamine, chlorinating agent (NCS, NBS)0-25°C, 2-4 hours, dichloromethaneMust be used immediately due to instability
CycloadditionNitrile oxide, appropriate alkyneRoom temperature, 4-24 hours, organic solventRegioselectivity influenced by alkyne substituents
Benzyloxy IntroductionBenzyl bromide, base (K₂CO₃, NaH)60-80°C, 4-12 hours, DMF or acetoneMay require prior functionalization to enable etherification
Amine IntroductionReduction (LiAlH₄, NaBH₄) or amination reagentsVaried based on approachStereochemistry must be controlled for chiral amine
PurificationColumn chromatography, recrystallizationSolvent system optimization requiredCritical for obtaining analytically pure material

Analytical Characterization

Spectroscopic Identification

The structural characterization of {2-[3-(Benzyloxy)isoxazol-5-yl]-1-methylethyl}amine would typically involve a combination of spectroscopic methods to confirm its identity and assess its purity. Each method provides specific structural information that, when combined, enables comprehensive characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy would be particularly informative, with ¹H NMR expected to show characteristic signals for the isoxazole proton (typically δ 6.0-6.5 ppm), the benzylic CH₂ protons (δ ~5.0 ppm), aromatic protons from the benzyl group (δ 7.3-7.5 ppm), and the amine-containing side chain (including the methyl group and methylene protons). ¹³C NMR would provide complementary information about the carbon framework, with distinctive signals for the isoxazole carbons, particularly at C-3 and C-5 (typically δ 160-170 ppm).

Infrared (IR) spectroscopy would reveal characteristic absorption bands for key functional groups, including the primary amine (N-H stretching at ~3300-3500 cm⁻¹), the isoxazole ring (C=N stretching at ~1600 cm⁻¹), and the C-O-C linkage of the benzyloxy group (~1050-1150 cm⁻¹).

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) would be the method of choice for assessing the purity of {2-[3-(Benzyloxy)isoxazol-5-yl]-1-methylethyl}amine. A reverse-phase HPLC method using a C18 column with gradient elution (typically acetonitrile/water with a buffer) would be suitable for this purpose. UV detection at wavelengths around 254-280 nm would be effective due to the aromatic components of the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS) would provide additional confirmation of molecular weight and structural features through fragmentation patterns. Electrospray ionization (ESI) in positive mode would be particularly suitable for this amine-containing compound, likely showing a prominent [M+H]⁺ ion.

Table 4: Expected Analytical Parameters for {2-[3-(Benzyloxy)isoxazol-5-yl]-1-methylethyl}amine

Analytical TechniqueExpected Key FeaturesAnalytical Parameters
¹H NMRSignals for isoxazole H, benzyl CH₂, aromatic H, amine CH₂, CH(CH₃)400-600 MHz, CDCl₃ or DMSO-d₆
¹³C NMRDistinctive isoxazole C signals, aromatic C, benzylic C, amine chain C100-150 MHz, CDCl₃ or DMSO-d₆
IRN-H, C=N, C-O-C stretching bands4000-400 cm⁻¹ range
HPLCSingle major peak at specific retention timeC18 column, Gradient ACN/H₂O
LC-MS[M+H]⁺ ion and characteristic fragmentation patternESI positive mode
Elemental AnalysisC, H, N percentages matching calculated valuesCombustion analysis
Potential ActivityStructural BasisSimilar Compounds
Enzyme InhibitionIsoxazole ring can form hydrogen bonds with enzyme active sitesIsoxazole-containing kinase inhibitors
Anti-inflammatoryIsoxazoles can modulate inflammatory pathwaysCOX-2 inhibitors containing heterocyclic cores
AntimicrobialCombination of lipophilic and hydrogen bonding groupsVarious heterocyclic antimicrobial agents
CNS ActivityBalanced lipophilicity and presence of basic amineMany CNS drugs contain similar structural features
ImmunomodulatoryHeterocyclic scaffold with specific substitution patternVarious immunomodulatory small molecules

It is important to note that actual biological activity would need to be determined through experimental testing, including in vitro assays against specific targets and potentially in vivo studies if initial results warranted further investigation.

Application AreaRationaleDevelopment Strategy
Kinase InhibitorsIsoxazole core can serve as hinge-binding motifStructure-based optimization of substituents
Anti-inflammatory AgentsStructural similarity to known COX/LOX inhibitorsBiological screening followed by SAR studies
CNS-Active CompoundsBalanced lipophilicity and basic amine functionalityOptimization for blood-brain barrier penetration
Antimicrobial AgentsCombination of lipophilic and polar groupsTesting against bacterial and fungal panels

Chemical Biology Tools

Beyond traditional medicinal chemistry, {2-[3-(Benzyloxy)isoxazol-5-yl]-1-methylethyl}amine might find applications as a chemical biology tool. The primary amine functionality provides a convenient handle for conjugation to reporter groups, affinity tags, or surface immobilization. This could enable applications such as:

  • Development of activity-based probes for target identification

  • Creation of affinity matrices for protein purification

  • Attachment to solid supports for solid-phase synthesis or combinatorial chemistry approaches

Future Research Directions

Research on {2-[3-(Benzyloxy)isoxazol-5-yl]-1-methylethyl}amine and related compounds might expand in several directions:

  • Comprehensive biological profiling to identify specific targets or activities

  • Structure-activity relationship studies through systematic modification of:

    • The substituents on the benzyl group

    • The nature of the amine functionality

    • The substitution pattern on the isoxazole ring

  • Development of more efficient synthetic routes, potentially including:

    • Catalytic methods for isoxazole formation

    • Stereoselective approaches for the chiral amine component

    • Green chemistry approaches to improve sustainability

Table 7: Proposed Structural Modifications for Future Research

Structural ModificationRationaleExpected Impact
Substituted Benzyl GroupsModulate electronic and steric propertiesAltered binding affinity, selectivity
Cyclic Amine ReplacementsRestrict conformational flexibilityEnhanced potency through preorganization
Isoxazole Ring ModificationsVary electronic properties of the coreModified stability and binding interactions
Stereochemical VariationsExplore stereochemical requirementsDetermination of absolute stereochemical preferences

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